N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide hydrochloride
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Overview
Description
N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole moiety, a diethylaminoethyl group, and a cyclopropanecarboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide hydrochloride typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with α-haloketones. The diethylaminoethyl group is introduced via nucleophilic substitution reactions, and the cyclopropanecarboxamide moiety is formed through cyclopropanation reactions involving carboxylic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the cyclopropanecarboxamide moiety.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]thiazole moiety can yield sulfoxides or sulfones, while reduction of the cyclopropanecarboxamide group can produce alcohols or amines.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety can interact with enzymes and receptors, modulating their activity. The diethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes, while the cyclopropanecarboxamide group can form covalent bonds with target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclopropanecarboxamide hydrochloride
- N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide
- N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide sulfate
Uniqueness
N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]cyclopropanecarboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS.ClH/c1-3-19(4-2)11-12-20(16(21)13-9-10-13)17-18-14-7-5-6-8-15(14)22-17;/h5-8,13H,3-4,9-12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXXZGGUHNVSFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3CC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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